N-(3,4-dichlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, commonly known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylurea insecticides. It has been widely used in agriculture and forestry to control insect pests such as caterpillars, beetles, and flies. In recent years, Diflubenzuron has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. This leads to the disruption of the molting process and ultimately the death of the insect. Additionally, Diflubenzuron has been shown to have an impact on the reproductive system of insects, leading to a decrease in the number of eggs laid and the survival rate of larvae.
Biochemical and Physiological Effects
Diflubenzuron has been found to have a low toxicity to humans and animals. However, it can have adverse effects on aquatic organisms, particularly crustaceans, due to its persistence in water. Moreover, exposure to Diflubenzuron has been shown to have an impact on the growth and development of some plants.
Advantages and Limitations for Lab Experiments
Diflubenzuron has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. Moreover, it has a low toxicity to humans and animals, making it safer to handle than other insecticides. However, Diflubenzuron has some limitations, including its limited solubility in water and its potential impact on non-target organisms.
Future Directions
There are several potential future directions for the use of Diflubenzuron in scientific research. One area of interest is the development of new formulations that improve its solubility and effectiveness. Additionally, there is a need for further research on the impact of Diflubenzuron on non-target organisms, particularly in aquatic environments. Moreover, there is a potential for the use of Diflubenzuron in the development of new insecticides that are safer and more effective than current options.
Synthesis Methods
Diflubenzuron can be synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst. The resulting intermediate product is then treated with phosgene and a base to form the final product.
Scientific Research Applications
Diflubenzuron has been extensively studied for its insecticidal properties and its potential use in pest management. It has been found to be effective against a wide range of insect pests, including the diamondback moth, cabbage looper, and codling moth. Moreover, Diflubenzuron has been shown to have a low toxicity to non-target organisms such as birds and mammals, making it a safer alternative to other insecticides.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-8-2-5-12(17)13(6-8)19-14(20)18-9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCUZQVJBLYLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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